molecular formula C19H27N3O5 B4146085 4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid

4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid

Cat. No.: B4146085
M. Wt: 377.4 g/mol
InChI Key: DYXURZOVIMZJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its unique structure, which includes a piperazine ring substituted with an ethyl group and a benzonitrile moiety connected via a butoxy linker. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid typically involves a multi-step process:

    Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with ethyl bromide to form 4-ethylpiperazine.

    Attachment of the Butoxy Linker: The next step is the reaction of 4-ethylpiperazine with 4-chlorobutanol under basic conditions to introduce the butoxy linker.

    Introduction of the Benzonitrile Group: The final step involves the nucleophilic substitution reaction between the butoxy derivative and 4-fluorobenzonitrile to form the desired compound.

    Formation of the Oxalate Salt: The compound is then treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohol derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor studies.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethyl-1-piperazinyl)-4-oxo-2-butenoic acid
  • 4-[4-[4-(4-chlorobenzyl)-1-piperazinyl]butoxy]-3-propylphenol
  • 4-[4-(4-aryl-1-piperazinyl)butoxy]coumarins

Uniqueness

4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid stands out due to its unique combination of a piperazine ring, benzonitrile moiety, and butoxy linker. This structure imparts specific chemical and biological properties, making it suitable for diverse applications. Its oxalate salt form further enhances its solubility and stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[4-(4-ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.C2H2O4/c1-2-19-10-12-20(13-11-19)9-3-4-14-21-17-7-5-16(15-18)6-8-17;3-1(4)2(5)6/h5-8H,2-4,9-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXURZOVIMZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=CC=C(C=C2)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid
Reactant of Route 2
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid
Reactant of Route 3
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid
Reactant of Route 4
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.